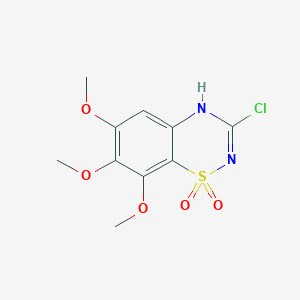![molecular formula C16H16ClNO2 B14227436 2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride CAS No. 823198-81-8](/img/structure/B14227436.png)
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyridine ring substituted with a 2,4-dimethoxyphenyl group and an ethynyl linkage, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative of 2,4-dimethoxyphenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, with temperatures ranging from 50 to 100°C and reaction times varying from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity this compound.
化学反応の分析
Types of Reactions
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ethynyl linkage and aromatic rings allow it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
類似化合物との比較
Similar Compounds
- **2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine
- **2-[2-(2,5-Dimethoxyphenyl)ethynyl]-6-methylpyridine
- **2-[2-(2,3-Dimethoxyphenyl)ethynyl]-6-methylpyridine
Uniqueness
2-[2-(2,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
823198-81-8 |
|---|---|
分子式 |
C16H16ClNO2 |
分子量 |
289.75 g/mol |
IUPAC名 |
2-[2-(2,4-dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride |
InChI |
InChI=1S/C16H15NO2.ClH/c1-12-5-4-6-14(17-12)9-7-13-8-10-15(18-2)11-16(13)19-3;/h4-6,8,10-11H,1-3H3;1H |
InChIキー |
GTJNCRQDWMIZPB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C#CC2=C(C=C(C=C2)OC)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


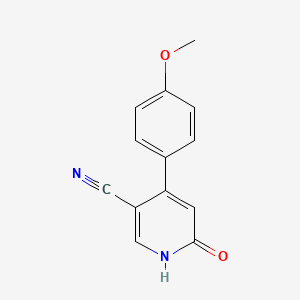

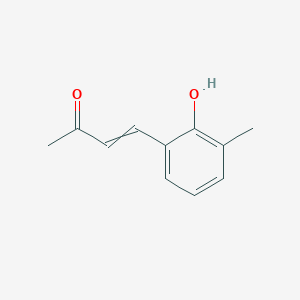
![[(1,2-Dihydrophenanthren-4-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14227387.png)
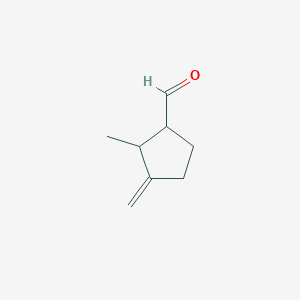
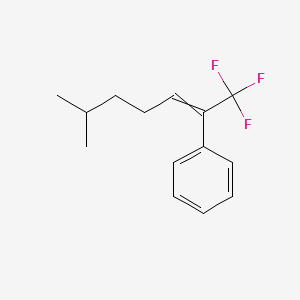
![N-(6-Aminopyridin-2-yl)-N'-[2-(piperidin-1-yl)ethyl]urea](/img/structure/B14227404.png)

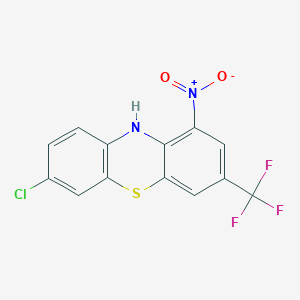
![1H-Benzimidazole, 2-[2-(1H-1,2,4-triazol-3-yl)phenyl]-](/img/structure/B14227419.png)
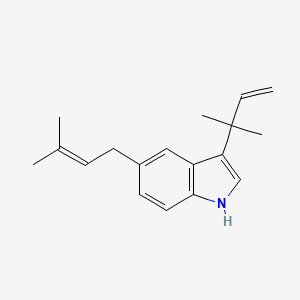
![4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-dioxolane-2-thione](/img/structure/B14227428.png)
![N-(4-{[2-(2-Fluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14227438.png)
